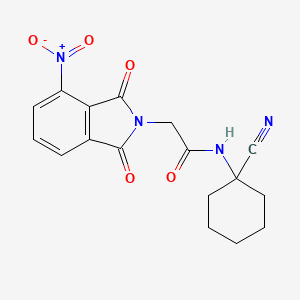![molecular formula C7H11BF3K B2933971 Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide CAS No. 2542181-77-9](/img/structure/B2933971.png)
Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;1-bicyclo[410]heptanyl(trifluoro)boranuide is a chemical compound with the molecular formula C5H7BF3K It is a derivative of bicyclo[410]heptane, which is known for its unique bicyclic structure
Vorbereitungsmethoden
The synthesis of Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum(II) or gold(I) . The reaction conditions often include the use of solvents like diethyl ether and reagents such as diiodomethane and a zinc-copper couple . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the bicyclic ring.
Ring-Opening Reactions: Due to the strain in the bicyclic ring, it can undergo ring-opening reactions under appropriate conditions, leading to the formation of linear or cyclic products.
Wissenschaftliche Forschungsanwendungen
Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicinal Chemistry: The compound’s derivatives may have potential therapeutic applications, although further research is needed to explore this area.
Wirkmechanismus
The mechanism of action of Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide involves its interaction with molecular targets through its bicyclic structure and trifluoroboranuide group. The compound can coordinate with metal centers, facilitating various catalytic reactions. The release of ring strain during reactions provides a thermodynamic driving force, while the trifluoroboranuide group can participate in nucleophilic or electrophilic interactions .
Vergleich Mit ähnlichen Verbindungen
Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide can be compared with other similar compounds such as:
Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide: This compound has a different bicyclic structure but shares similar reactivity due to the trifluoroboranuide group.
Potassium trifluoro (3-oxabicyclo[4.1.0]heptan-6-yl)boranuide: This compound has an oxygen atom in the bicyclic ring, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of the trifluoroboranuide group, which together confer distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BF3.K/c9-8(10,11)7-4-2-1-3-6(7)5-7;/h6H,1-5H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODBOAKYODOMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C12CCCCC1C2)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2933888.png)

![[6-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine](/img/structure/B2933891.png)


![(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2933900.png)
![(E)-6-(3-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2933902.png)



![2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methylpropyl)acetamide](/img/structure/B2933908.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2933909.png)

![1-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2933911.png)
